2-Amino-4-methoxybenzene-1-sulfonamide
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Overview
Description
2-Amino-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride, which is then treated with ammonia to yield the desired sulfonamide .
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-methoxybenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Amino-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Similar in structure but lacks the amino group.
2-Amino-4-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.
2-Amino-4-chlorobenzenesulfonamide: Similar but has a chlorine atom instead of a methoxy group.
Uniqueness
2-Amino-4-methoxybenzene-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZEDHMFMVZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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